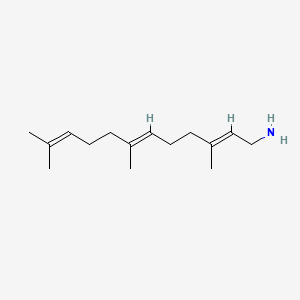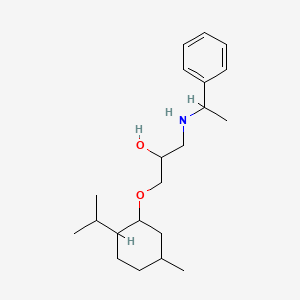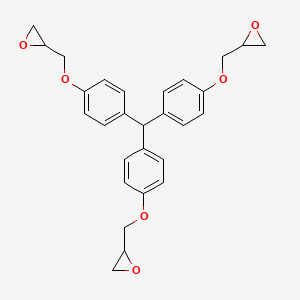
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- is an organic compound with the molecular formula C15H27N. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is notable for its structural complexity, featuring three conjugated double bonds and a primary amine group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- typically involves the following steps:
Starting Material: The synthesis often begins with farnesol, which is commercially available or can be extracted from natural sources.
Oxidation: Farnesol is oxidized to farnesal using an oxidizing agent such as pyridinium chlorochromate (PCC).
Amination: The aldehyde group of farnesal is then converted to an amine group through reductive amination. This step involves the use of ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- may involve more scalable and cost-effective methods. These can include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Saturated amines.
Substitution Products: N-alkylated or N-acylated derivatives.
科学研究应用
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological pathways and potential as a bioactive compound.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds and amine group allow it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding.
相似化合物的比较
Similar Compounds
Farnesol: A precursor to 2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl-, with similar structural features but lacking the amine group.
Geraniol: Another sesquiterpene alcohol with similar applications but differing in the position of double bonds.
Nerolidol: A sesquiterpene alcohol with a similar carbon skeleton but different functional groups.
Uniqueness
2,6,10-Dodecatrien-1-amine, 3,7,11-trimethyl- is unique due to its primary amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
6784-46-9 |
|---|---|
分子式 |
C15H27N |
分子量 |
221.38 g/mol |
IUPAC 名称 |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-amine |
InChI |
InChI=1S/C15H27N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12,16H2,1-4H3/b14-9+,15-11+ |
InChI 键 |
BDKQVCHNTAJNJR-YFVJMOTDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCN)C)C)C |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CN)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCN)C)C)C |
同义词 |
farnesylamine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/structure/B1231712.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B1231714.png)

![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)
![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)

![1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1231733.png)
![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)
![2-Bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1231736.png)

![4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)
